molecular formula C15H13N3O2 B2505824 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol CAS No. 140397-85-9

3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol

Cat. No.: B2505824
CAS No.: 140397-85-9
M. Wt: 267.288
InChI Key: AQTAEOLQPCGGCC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol is a pyrazole-based chemical compound intended for research and development applications. Pyrazole derivatives represent a highly influential family of N-heterocyclic compounds due to their proven versatility as synthetic intermediates and their broad spectrum of biological activities . Compounds with this core structure are frequently investigated for their potential in medicinal chemistry. Research into similar structures has shown that pyrazole derivatives can exhibit significant biological activities, including anti-inflammatory and anticancer properties . For instance, heterocyclic compounds incorporating pyrazole moieties have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, which is a key target in inflammation therapy . Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, have been designed as novel CDK2 inhibitors for cancer treatment, demonstrating potent cytotoxic activities against various cell lines . The structure of this compound, which features a pyridin-2-yl substituent, is analogous to other researched molecules where a nitrogen-containing heterocycle is used to mimic adenine, potentially allowing it to interact with enzyme active sites like kinases . This product is provided for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-pyridin-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18(17-13)14-4-2-3-9-16-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIRWMVIPWWDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine in the presence of an acid catalyst can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Biological Activities

The biological activities of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol have been investigated in several studies, highlighting its potential therapeutic effects:

Anticancer Activity

Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Antioxidant Activity

Studies indicate that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is particularly important for preventing chronic diseases associated with oxidative damage .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory models, researchers found that the administration of this compound significantly reduced markers of inflammation in animal models. This study supports its application in treating inflammatory diseases such as arthritis and colitis .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .

Comparison with Similar Compounds

Fluorinated Pyrazoles

Compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () features multiple fluorine atoms. Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to the methoxy group in the target compound .

Heterocyclic-Substituted Pyrazoles

  • 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (): This analog replaces the pyridin-2-yl group with a phenyl ring and adds a phenolic hydroxyl group. The crystal structure reveals intramolecular hydrogen bonds (O–H···N), which stabilize the molecular conformation. In contrast, the pyridin-2-yl group in the target compound may form intermolecular hydrogen bonds with solvents or biological targets .

Substituent Effects on Bioactivity (Indirect Evidence)

While direct bioactivity data for this compound are unavailable, chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit potent antioxidant and anti-inflammatory effects . This suggests that the 4-methoxyphenyl moiety may enhance bioactivity in related compounds, though further studies on the target compound are needed.

Biological Activity

3-(4-Methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol, a compound with the chemical formula C15H13N3O2, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a pyridine moiety. Its structure is significant in determining its interaction with biological targets. The molecular structure can be represented as follows:

Chemical Structure C15H13N3O2\text{Chemical Structure }C_{15}H_{13}N_{3}O_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, with various mechanisms of action reported:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against multiple cancer cell lines, including:
    • Breast Cancer (MDA-MB-231) : Significant antiproliferative activity was observed with an IC50 value indicating effective growth inhibition.
    • Liver Cancer (HepG2) : The compound demonstrated notable cytotoxicity, suggesting its potential as a therapeutic agent for liver malignancies .

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase, thereby preventing cancer cell division .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has provided insights into how modifications can enhance biological activity. For instance:

Compound ModificationEffect on Activity
Methoxy Group at Position 4Increased solubility and potency against cancer cells
Pyridine SubstitutionEnhanced interaction with biological targets

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity :
    • A series of pyrazole-based compounds were synthesized and screened against various cancer cell lines. Compounds with similar structures exhibited IC50 values ranging from 0.01 to 50 µM across different types of cancers, indicating strong anticancer potential .
  • Molecular Modeling Studies :
    • Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer progression, providing a rationale for its observed biological activity .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol, and how can its purity be validated?

The compound is typically synthesized via condensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For example, a modified Baker-Venkataram rearrangement followed by refluxing with phenyl hydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) is a common approach . Purification involves silica gel column chromatography and recrystallization. Purity validation requires:

  • HPLC/GC-MS : To confirm absence of by-products.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • Melting Point Analysis : Sharp melting points (e.g., 449 K in ) indicate purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, data collection on instruments like the Stoe IPDS-II diffractometer (Mo-Kα radiation) with SHELX software for refinement is typical . Key structural insights include:

  • Dihedral Angles : Between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl in ), influencing steric and electronic interactions .
  • Hydrogen Bonding : Stabilization via O–H···N bonds (Table 1 in ) affects crystallinity and solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Catalyst Screening : Acidic (e.g., acetic acid) or basic catalysts to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. ethanol’s cost-effectiveness .
  • Temperature Gradients : Reflux (∼78°C for ethanol) vs. microwave-assisted synthesis for faster kinetics .
  • In-situ Monitoring : TLC or HPLC to track intermediate formation and adjust reaction time .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or polymorphism. Strategies include:

  • Variable-Temperature NMR : To identify dynamic processes (e.g., ring puckering) .
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate conformers .
  • PXRD vs. SC-XRD : Powder XRD can detect polymorphic forms missed by single-crystal studies .

Q. What mechanistic hypotheses explain the biological activity of pyrazole derivatives like this compound?

Pyrazole cores often target enzymes via hydrogen bonding or π-π stacking. For this compound:

  • Anti-inflammatory Activity : Potential COX-2 inhibition via methoxyphenyl and pyridyl groups .
  • Antimicrobial Action : Thiazolidinone-like reactivity (if modified) disrupts bacterial cell walls .
  • Experimental Validation : Dose-dependent assays (e.g., MIC for antimicrobial activity) paired with molecular docking .

Methodological Notes

  • Refinement Software : SHELXL (for XRD) provides high-precision thermal parameter adjustments .
  • Synthetic Pitfalls : Hydrazine excess can lead to by-products; stoichiometric control is critical .
  • Biological Assays : Use DMSO for solubility but verify cytotoxicity controls .

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